molecular formula C12H15LiO3 B12627968 C12H15LiO3

C12H15LiO3

Cat. No.: B12627968
M. Wt: 214.2 g/mol
InChI Key: OBGUUKOTJPTFOD-UHFFFAOYSA-M
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Description

The compound with the molecular formula C12H15LiO3 is a lithium alkoxide derivative. Lithium alkoxides are commonly used as strong bases in organic synthesis and as catalysts in various chemical reactions. This compound is particularly interesting due to its unique properties and applications in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C12H15LiO3 typically involves the reaction of a lithium reagent with an alcohol. One common method is the reaction of lithium hydride (LiH) with an alcohol under anhydrous conditions. The reaction proceeds as follows:

LiH+ROHLiOR+H2\text{LiH} + \text{ROH} \rightarrow \text{LiOR} + \text{H}_2 LiH+ROH→LiOR+H2​

where ROH represents the alcohol and LiOR is the lithium alkoxide.

Industrial Production Methods

Industrial production of lithium alkoxides often involves the use of lithium metal or lithium amides in the presence of alcohols. The process is carried out under controlled conditions to ensure high purity and yield. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) to facilitate the reaction and stabilize the product.

Chemical Reactions Analysis

Types of Reactions

C12H15LiO3: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form lithium carboxylates.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The lithium alkoxide can participate in nucleophilic substitution reactions, replacing a leaving group in a substrate molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

    Oxidation: Lithium carboxylates.

    Reduction: Alcohols.

    Substitution: Various substituted organic compounds depending on the substrate used.

Scientific Research Applications

C12H15LiO3: has a wide range of applications in scientific research:

    Chemistry: Used as a strong base and nucleophile in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the preparation of pharmaceutical intermediates.

    Industry: Acts as a catalyst in polymerization reactions and other industrial processes.

Mechanism of Action

The mechanism of action of C12H15LiO3 involves its role as a strong base and nucleophile. It can deprotonate weak acids, facilitating various chemical transformations. The lithium ion (Li+) can also coordinate with electron-rich sites in molecules, stabilizing transition states and intermediates in reactions.

Comparison with Similar Compounds

Similar Compounds

  • Lithium methoxide (CH3OLi)
  • Lithium ethoxide (C2H5OLi)
  • Lithium tert-butoxide (C4H9OLi)

Uniqueness

C12H15LiO3: is unique due to its specific alkyl group, which can influence its reactivity and selectivity in chemical reactions. Compared to simpler lithium alkoxides, it may offer different steric and electronic properties, making it suitable for specialized applications.

Properties

Molecular Formula

C12H15LiO3

Molecular Weight

214.2 g/mol

IUPAC Name

lithium;3-(3-propoxyphenyl)propanoate

InChI

InChI=1S/C12H16O3.Li/c1-2-8-15-11-5-3-4-10(9-11)6-7-12(13)14;/h3-5,9H,2,6-8H2,1H3,(H,13,14);/q;+1/p-1

InChI Key

OBGUUKOTJPTFOD-UHFFFAOYSA-M

Canonical SMILES

[Li+].CCCOC1=CC=CC(=C1)CCC(=O)[O-]

Origin of Product

United States

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